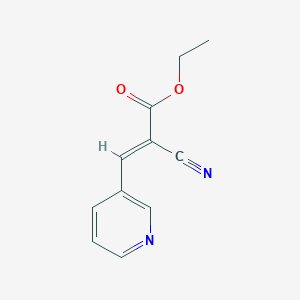

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Description

Contextualization of Cyanoacrylate Derivatives in Synthetic Chemistry

Cyanoacrylate derivatives, specifically alkyl 2-cyanoacrylates, are a well-established class of vinyl monomers renowned for their rapid polymerization and strong adhesive properties. pcbiochemres.com This reactivity stems from the presence of two electron-withdrawing groups—the cyano (nitrile) and the ester functionalities—on the same carbon atom of the acrylate (B77674) backbone. raajournal.com This electronic arrangement makes the double bond highly susceptible to anionic polymerization, which can be initiated by weak bases like water or alcohols, leading to the formation of strong, durable polymers. pcbiochemres.comraajournal.com This characteristic is famously exploited in commercial "super glues." pcbiochemres.com

The synthesis of cyanoacrylate derivatives is commonly achieved through the Knoevenagel condensation. nih.govnih.gov This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686), with an aldehyde or ketone. nih.govresearchgate.net The reaction is versatile and can be catalyzed by various bases. organic-chemistry.org

Beyond adhesives, the applications of cyanoacrylates are diverse. They are used in medicine as tissue adhesives for wound closure, in dentistry, and as biocompatible materials for implants and drug delivery systems. pcbiochemres.comnih.gov In forensic science, cyanoacrylate fuming is a standard method for developing latent fingerprints on non-porous surfaces. nih.govresearchgate.net The ability to tailor the properties of the resulting polymers by altering the alkyl group of the ester or by copolymerization has made cyanoacrylates a versatile platform in materials science. nih.gov Furthermore, their unique reactivity makes them valuable intermediates in organic synthesis for creating a variety of more complex molecules. ijcmas.comresearchgate.net

Significance of the Pyridine (B92270) Moiety in Molecular Design and Reactivity

The pyridine ring is a foundational heterocyclic scaffold in organic and medicinal chemistry. rsc.orgnih.gov As an isostere of benzene, where one CH group is replaced by a nitrogen atom, it retains aromaticity while introducing a set of distinct and highly valuable chemical properties. rsc.org The nitrogen atom imparts basicity, increases polarity, and provides a site for hydrogen bonding, all of which are critical features in the design of bioactive molecules. nih.gov

In drug discovery, the pyridine scaffold is considered a "privileged structure" because it is a recurring motif in a vast number of approved therapeutic agents. rsc.orgnih.gov Its inclusion in a drug candidate's structure can enhance water solubility, improve metabolic stability, and increase binding affinity to biological targets. nih.gov The pyridine nucleus is a core component in drugs spanning a wide range of therapeutic areas, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govnih.govdovepress.com For example, it is found in natural products like nicotine (B1678760) and niacin (vitamin B3) as well as in synthetic drugs such as isoniazid (B1672263) (for tuberculosis) and piroxicam (B610120) (for arthritis). rsc.orgnih.govdovepress.com

The electronic nature of the pyridine ring also influences its reactivity. The nitrogen atom makes the ring electron-deficient, which affects its substitution patterns compared to benzene. This predictable reactivity allows chemists to strategically functionalize the ring to fine-tune the properties of the molecule for specific applications. nih.gov

Historical Development and Current Research Trajectories of Ethyl 2-Cyano-3-(3-pyridyl)acrylate

The synthesis of compounds featuring a pyridyl group attached to an acrylate structure can be traced back to methods developed for related molecules. The Knoevenagel condensation has long been the primary method for creating such structures. nih.govresearchgate.netnih.gov This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with an active methylene compound like ethyl cyanoacetate. nih.govmdpi.com For instance, the synthesis of the 4-pyridinyl isomer of the title compound is well-documented using this method with catalysts like piperidine. mdpi.com

Current research on this compound and its isomers is largely driven by their potential as building blocks in medicinal chemistry. The combination of the biologically significant pyridine ring and the reactive cyanoacrylate unit makes them attractive precursors for synthesizing more complex heterocyclic systems and potential drug candidates. Research on the closely related Ethyl 2-cyano-3-(4-pyridinyl)acrylate indicates notable biological activities, including antimicrobial and anticancer properties, making it a candidate for further drug development.

The research trajectory for these compounds often involves their use as intermediates. The reactive double bond and the cyano group can participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures. For example, similar cyanoacrylate derivatives have been explored as fluorescent probes for detecting specific analytes, highlighting another potential avenue of research for pyridyl-containing analogues. rsc.org The ongoing interest in novel heterocyclic compounds for pharmaceutical and materials science applications ensures that compounds like this compound will remain relevant subjects of synthetic and applied chemical research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMBXBIFKMYOLF-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CN=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to the Synthesis of Ethyl 2 Cyano 3 3 Pyridyl Acrylate

Classical Knoevenagel Condensation Strategies

The Knoevenagel condensation stands as the cornerstone for synthesizing a wide array of α,β-unsaturated carbonyl compounds, including ethyl 2-cyano-3-(3-pyridyl)acrylate. pcbiochemres.comrsc.org This reaction is valued for its versatility and typically proceeds under the influence of a basic catalyst. chemrj.org The mechanism involves the deprotonation of the active methylene (B1212753) group of ethyl cyanoacetate (B8463686) to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of 3-pyridinecarboxaldehyde (B140518). chegg.com Subsequent dehydration leads to the formation of the desired acrylate (B77674) product. chegg.com

The choice of catalyst is pivotal in the Knoevenagel condensation, significantly influencing reaction rates and yields. Various bases have been employed to facilitate the synthesis of this compound and related compounds.

Piperidine: This secondary amine is a classic and effective catalyst for the Knoevenagel condensation. chemrj.orgwjpps.com It acts as a weak base, promoting the reaction efficiently. For instance, the condensation of aromatic aldehydes with active methylene compounds is successfully carried out in the presence of piperidine. chemrj.orgmdpi.com In a typical procedure, 3-pyridinecarboxaldehyde and ethyl cyanoacetate are reacted in the presence of a catalytic amount of piperidine, often in a suitable solvent like ethanol (B145695), to yield the desired product. researchgate.netchemspider.com

Ammonium (B1175870) Acetate (B1210297): As a salt of a weak acid and a weak base, ammonium acetate serves as a mild and effective catalyst. prepchem.com It is particularly useful in syntheses where stronger bases might cause side reactions. In the synthesis of related cyanoacrylates, ammonium acetate, often in conjunction with acetic acid, has been used to achieve good yields. prepchem.comnih.gov For example, the synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate was achieved by refluxing the reactants with ammonium acetate and acetic acid in ethanol. prepchem.com A similar approach using ammonium acetate in ethanol has been applied for the synthesis of other substituted ethyl 2-cyanoacrylates. prepchem.com

Sodium Bicarbonate: While less commonly cited for this specific transformation in the provided results, sodium bicarbonate (NaHCO₃) is a mild inorganic base that can be used in Knoevenagel condensations. Its utility is often highlighted in greener synthesis protocols. For example, in the synthesis of related acrylamides, NaHCO₃ has been employed as part of the work-up or purification process. nih.gov

Other catalytic systems have also been explored to improve efficiency and environmental friendliness. For instance, diisopropylethylammonium acetate has been utilized as a catalyst in hexane (B92381), showcasing the exploration of different ammonium salts. jmcs.org.mx Furthermore, heterogeneous catalysts, such as poly(4-vinylpyridine) supported on Al₂O₃-SiO₂, have demonstrated high yields and selectivity in water, offering advantages in catalyst recovery and reuse.

Table 1: Comparison of Catalyst Systems in Knoevenagel Condensation

| Catalyst | Typical Conditions | Advantages |

|---|---|---|

| Piperidine | Ethanol, room temperature or reflux | High efficiency, well-established chemrj.orgwjpps.comresearchgate.net |

| Ammonium Acetate | Ethanol, reflux | Mild conditions, good yields prepchem.comnih.govprepchem.com |

| Sodium Bicarbonate | Mild base, often used in greener protocols | Environmentally benign |

The solvent plays a crucial role in the Knoevenagel condensation, influencing reactant solubility, reaction rate, and in some cases, product selectivity.

Ethanol: Ethanol is a widely used solvent for the synthesis of this compound and its analogues due to its ability to dissolve the reactants and the catalyst. researchgate.netprepchem.com Many reported procedures utilize ethanol as the reaction medium, often with heating under reflux to drive the reaction to completion. prepchem.comprepchem.com

Water: With a growing emphasis on green chemistry, water has been investigated as a solvent. The use of water as a solvent, particularly with heterogeneous catalysts, has been shown to be highly effective, leading to excellent yields and selectivity. This approach is environmentally friendly and simplifies product isolation.

Cyclohexane (B81311): While less common, non-polar solvents like cyclohexane can be used. One study mentions the use of hexane (a similar non-polar solvent) with diisopropylethylammonium acetate as the catalyst, indicating that the reaction can proceed in a non-polar environment. jmcs.org.mx

Solvent-free conditions have also been successfully employed, often enhanced by microwave irradiation, which can lead to shorter reaction times and high yields. organic-chemistry.orgnih.gov The choice of solvent is often linked to the catalyst system being used to achieve optimal results.

Transitioning from laboratory-scale synthesis to preparative or industrial-scale production requires careful optimization of reaction parameters to maximize yield, minimize costs, and ensure safety and efficiency. Key parameters include reaction time, temperature, and catalyst loading.

Studies on similar Knoevenagel condensations have shown that a direct relationship can exist between catalyst mass and product yield up to an optimal point. mdpi.com For instance, in a solvent-free synthesis of a furan-based acrylate, increasing the catalyst amount from 1 mg to 5 mg significantly increased the yield. mdpi.com

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable reaction rate and high conversion. researchgate.netmdpi.com However, excessively high temperatures can lead to side reactions or decomposition. The reaction time is also optimized to ensure the reaction goes to completion without unnecessary energy consumption. For example, one study found that extending the reaction time from 1 to 4 hours only resulted in a modest 4% increase in yield, making the shorter time more practical from an energy standpoint. mdpi.com

Alternative Synthetic Pathways

While the Knoevenagel condensation is the most direct and common method, researchers are continuously exploring alternative routes to synthesize cyanoacrylates, driven by the desire for improved efficiency, sustainability, or access to novel derivatives.

Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and environmentally friendly processes. While specific examples for this compound were not found in the search results, the use of enzymes in related syntheses is an active area of research. For example, lipases have been used to mediate Baeyer-Villiger oxidations as a key step in the synthesis of chiral epoxides, which are valuable chemical precursors. mdpi.com Enzymes have also been explored as catalysts for the Knoevenagel condensation itself, offering potential for high selectivity under mild conditions. rsc.org This approach could, in principle, be adapted for the synthesis of the target molecule.

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com While not a direct route to this compound, these methods can be employed to synthesize the necessary precursors. For example, palladium-catalyzed reactions like the Suzuki or Heck coupling could be used to construct the 3-substituted pyridine (B92270) core or to form a precursor that can then be further elaborated to the final cyanoacrylate product. researchgate.netthieme-connect.de

One relevant strategy is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides. nih.gov This method allows for the formation of α-aryl nitriles, which are structurally related to the target compound. nih.gov Although this specific reaction produces a different class of compounds, the underlying principle of using metal catalysis to form a key carbon-aryl bond could be adapted to create precursors for this compound.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a significant advancement for accelerating chemical reactions, and its application to the Knoevenagel condensation is well-documented. beilstein-journals.orgcem.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.netoatext.com

In the context of synthesizing α-cyanoacrylates like this compound, microwave-assisted methods offer a powerful tool for efficiency. Research has demonstrated that the Knoevenagel condensation between various aromatic aldehydes and ethyl cyanoacetate can be completed in as little as 20 to 60 seconds under solvent-free conditions using a catalyst like ammonium acetate, with yields often ranging from 85% to 99%. researchgate.net The introduction of microwave energy can improve yields from a range of 65–77% with conventional heating to 81–94% while slashing reaction times from hours to mere minutes. beilstein-journals.org This rapid, efficient, and often solvent-free approach aligns well with the principles of green chemistry, making it an attractive methodology for the synthesis of this compound. oatext.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. rsc.org The Knoevenagel condensation, as the primary route to this compound, has been a major focus for the application of greener methodologies. rsc.orgacs.org

Solvent-Free and Water-Mediated Syntheses

A key area of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. For the Knoevenagel condensation, solvent-free approaches have proven highly effective. One such method involves the simple grinding of the reactants (an aromatic aldehyde and an active methylene compound) with a solid catalyst, such as basic alumina, at room temperature. researchgate.net This technique avoids the need for a solvent entirely, simplifying the workup process and reducing waste. researchgate.netresearchgate.net

Water, being a non-toxic, non-flammable, and abundant solvent, is an ideal medium for green synthesis. Extensive studies have been conducted on water-mediated Knoevenagel condensations. rsc.org It has been shown that the reaction can proceed efficiently in water or a water-ethanol mixture, sometimes even without a catalyst, highlighting the push towards more benign reaction conditions. rsc.org The use of imine-bridged periodic mesoporous organosilicas as catalysts has also been successful for Knoevenagel condensations carried out in water. nih.gov

Utilization of Recyclable Catalyst Systems

The development of heterogeneous, recyclable catalysts is a cornerstone of green chemistry, as it allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, reducing waste and cost. For Knoevenagel condensations, various recyclable catalysts have been explored.

One notable example involves the use of natural Moroccan clays, which have been shown to effectively catalyze the reaction and can be recovered and reused. Another advanced system employs coordination polymers, which act as highly active and selective heterogeneous catalysts that are easily recovered. acs.org Research has also focused on pyridine-functionalized mesoporous organosilica, which acts as an efficient and reusable heterogeneous basic catalyst in ethanol. nih.gov The ability to recycle the catalyst multiple times without a significant loss of activity is a critical advantage of these systems. mdpi.comnih.gov

| Catalyst System | Reaction Medium | Key Advantage | Relevant Findings |

|---|---|---|---|

| Natural Clays | Solvent or Solvent-free | Low cost, natural material | Demonstrated catalytic activity and recyclability in Knoevenagel condensations. |

| Coordination Polymers | Various solvents | High activity, selectivity, and facile recovery | Effective heterogeneous catalysts for forming C-C bonds in Knoevenagel reactions. acs.org |

| Pyridine-functionalized Mesoporous Organosilica | Ethanol | High conversion and selectivity under mild conditions | Proven to be an efficient, heterogeneous, and reusable basic catalyst. nih.gov |

Atom Economy Considerations in Reaction Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.eduyoutube.com The ideal reaction has a 100% atom economy, meaning all reactant atoms are found in the product, and no atoms are wasted as byproducts. scranton.edu

The Knoevenagel condensation of 3-pyridinecarboxaldehyde and ethyl cyanoacetate to form this compound is an example of a reaction with high atom economy. The balanced chemical equation is:

C₆H₅NO + C₅H₇NO₂ → C₁₁H₁₀N₂O₂ + H₂O

In this reaction, the only byproduct is a single molecule of water (H₂O). The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Given the molecular weights:

this compound (C₁₁H₁₀N₂O₂): ~202.21 g/mol

3-Pyridinecarboxaldehyde (C₆H₅NO): ~107.11 g/mol

Ethyl cyanoacetate (C₅H₇NO₂): ~113.12 g/mol

The sum of the molecular weights of the reactants is 107.11 + 113.12 = 220.23 g/mol .

The atom economy is (202.21 / 220.23) x 100 ≈ 91.8%.

This high percentage indicates that the vast majority of the atoms from the reactants are incorporated into the final product, with very little being lost as waste. This inherent efficiency makes the Knoevenagel condensation an attractive synthetic route from a green chemistry perspective. researchgate.nettandfonline.com

Chemical Reactivity and Transformative Chemistry of Ethyl 2 Cyano 3 3 Pyridyl Acrylate

Reactivity at the Activated Alkene Moiety

The carbon-carbon double bond in Ethyl 2-Cyano-3-(3-pyridyl)acrylate is highly activated due to the electron-withdrawing effects of the adjacent cyano (-CN) and ethyl ester (-COOEt) groups. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Conjugate Addition Reactions (Michael Additions)

The primary mode of reactivity at the alkene is the Michael addition, or conjugate 1,4-addition, where a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The reaction of this compound with carbon nucleophiles, particularly active methylene (B1212753) compounds, serves as a versatile strategy for the synthesis of complex heterocyclic systems. While specific studies commencing with this compound are not extensively documented, the reactivity of analogous ethyl 2-cyano-3-aryl acrylates is well-established and provides a clear precedent. These reactions typically proceed via an initial Michael addition, followed by an intramolecular cyclization and often a dehydration or elimination step to yield a stable aromatic heterocycle.

One significant application is in the synthesis of substituted pyrimidine (B1678525) derivatives. For instance, the reaction of an ethyl 2-cyano-3-aryl acrylate (B77674) with a guanidine (B92328) derivative, such as N-(diaminomethylidene)benzenesulfonamide, in the presence of a base like potassium hydroxide, leads to the formation of pyrimidine-5-carbonitriles. ekb.eg The reaction mechanism involves the initial conjugate addition of the guanidine nucleophile to the activated alkene, followed by intramolecular cyclization and tautomerization to afford the final pyrimidine ring system.

Similarly, these acrylate derivatives are key precursors for the synthesis of substituted pyridines. ijpsonline.comekb.eg The condensation of α,β-unsaturated ketones (chalcones) with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) is a known method for producing 3-cyano-2-oxo-1,2-dihydropyridines. ekb.eg By analogy, this compound can be expected to react with various active methylene compounds in the presence of an ammonia (B1221849) source to construct highly substituted pyridine (B92270) cores.

Table 1: Examples of Heterocycle Formation from Arylidine Cyanoacetates

| Arylidine Cyanoacetate Reactant | Carbon Nucleophile/Reagent | Heterocyclic Product | Reference |

|---|---|---|---|

| Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate | N-(diaminomethylidene)benzenesulfonamide | N-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzenesulfonamide | ekb.eg |

| Chalcones (α,β-unsaturated ketones) | Ethyl cyanoacetate / Ammonium acetate | 3-Cyano-2-oxo-1,2-dihydropyridines | ekb.eg |

The electrophilic alkene of this compound is also reactive towards heteroatom nucleophiles, enabling the introduction of nitrogen, oxygen, and sulfur functionalities. These reactions, often referred to as aza-Michael, oxa-Michael, and thia-Michael additions, are fundamental for molecular derivatization.

Nitrogen Nucleophiles: Aza-Michael additions involving primary and secondary amines are common. While direct addition to the C=C bond of this compound is expected, related transformations demonstrate the high reactivity of the cyanoacrylate system towards nitrogen nucleophiles. For example, the synthesis of ethyl 2-cyano-3-alkylamino-3-(N-2-fluorophenylethylamino) acrylates proceeds through the reaction of a related precursor with alkylamines, showcasing the susceptibility of the system to nucleophilic attack by amines. researchgate.net

Sulfur Nucleophiles: The thia-Michael addition is a highly efficient "click" reaction that proceeds rapidly between thiols and electron-deficient alkenes like acrylates. usm.edu The reaction is often catalyzed by soft nucleophiles such as phosphines or bases, which generate a thiolate anion that subsequently attacks the β-carbon of the acrylate. nsf.govmonash.edu This process is known to be highly efficient for creating carbon-sulfur bonds and can be expected to proceed readily with this compound to yield the corresponding thioether derivatives.

Oxygen Nucleophiles: Oxa-Michael additions are also possible, typically involving alkoxides or phenoxides under basic conditions, although they are generally less common than their nitrogen and sulfur counterparts.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the alkene in this compound makes it an excellent candidate for participation in various pericyclic cycloaddition reactions.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The rate and efficiency of this [4+2] cycloaddition are significantly enhanced when the dienophile is substituted with electron-withdrawing groups. youtube.comkhanacademy.orgmasterorganicchemistry.com The presence of both a cyano and an ethyl ester group on the alkene of this compound strongly activates it as a dienophile. Therefore, it is expected to react readily with electron-rich dienes to form substituted cyclohexene (B86901) derivatives, providing a powerful method for constructing complex cyclic and polycyclic systems. wikipedia.orgkhanacademy.org

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile (the alkene) to form a five-membered heterocyclic ring. Azomethine ylides, for instance, are common 1,3-dipoles that react with electron-deficient alkenes in a highly stereocontrolled manner to produce substituted pyrrolidines. sciforum.netresearchgate.netrsc.org The reaction of an azomethine ylide, often generated in situ, with this compound would be expected to yield highly functionalized pyrrolidine (B122466) derivatives, which are valuable scaffolds in medicinal chemistry. nih.gov

Hydrogenation and Reduction Strategies for Saturation

Selective reduction of the activated carbon-carbon double bond is a key transformation for accessing the corresponding saturated derivative, ethyl 2-cyano-3-(3-pyridyl)propanoate. Due to the presence of other reducible functional groups (cyano, ester, pyridine ring), chemoselective methods are required.

Catalytic hydrogenation is a common method for reducing C=C bonds. By carefully selecting the catalyst and reaction conditions, it is possible to selectively reduce the alkene without affecting the nitrile group. For example, catalysts such as platinum on aluminum have been used to specifically reduce an alkene functionality while leaving a cyano group intact. youtube.com Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the cyano and ester groups in addition to the alkene. Therefore, catalytic transfer hydrogenation or specific catalytic hydrogenation systems would be the preferred strategies for the selective saturation of the alkene moiety in this compound.

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into several other important functionalities, such as amines and carboxylic acids.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) through catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst) or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org As mentioned, the choice of reagent is critical for selectivity. Using LiAlH₄ would likely result in the reduction of the ester group as well. Catalytic hydrogenation can also be tuned to selectively reduce the nitrile.

Hydrolysis to Amides and Carboxylic Acids: The hydrolysis of nitriles provides a route to amides and carboxylic acids. The reaction can be performed under either acidic or basic conditions. libretexts.org Careful, partial hydrolysis, for example using alkaline hydrogen peroxide, can often stop the reaction at the amide stage (forming ethyl 2-carbamoyl-3-(3-pyridyl)acrylate). commonorganicchemistry.com More vigorous acidic or basic hydrolysis, involving heating under reflux, will typically lead to the full hydrolysis of both the nitrile and the ester group, ultimately yielding 2-carboxy-3-(3-pyridyl)acrylic acid (after an acidic workup). lumenlearning.comyoutube.com

Table 2: Summary of Potential Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Expected Product |

|---|---|---|---|

| Activated Alkene | Michael Addition | Carbon/Heteroatom Nucleophiles | Conjugate addition product |

| Activated Alkene | Diels-Alder Reaction | Conjugated Diene | Substituted cyclohexene |

| Activated Alkene | 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Azomethine ylide) | Substituted pyrrolidine |

| Activated Alkene | Selective Hydrogenation | H₂, Pt/Al₂O₃ | Ethyl 2-cyano-3-(3-pyridyl)propanoate |

| Cyano Group | Reduction | LiAlH₄ or H₂/Catalyst | Corresponding primary amine |

| Cyano Group | Partial Hydrolysis | Alkaline H₂O₂ | Corresponding amide |

Nitrile Hydrolysis and Amidation Reactions

The nitrile group of this compound can be hydrolyzed under both acidic and alkaline conditions. This reaction typically proceeds in two stages, initially forming an amide, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. The reaction with water leads to the formation of 2-cyano-3-(3-pyridyl)acrylamide, which upon further heating in the acidic medium, hydrolyzes to 3-(3-pyridyl)malonic acid monoamide.

In alkaline hydrolysis, the nitrile is heated with a solution of a base like sodium hydroxide. This process yields the corresponding amide, and upon completion of the reaction, ammonia is liberated, and the sodium salt of the carboxylic acid is formed. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. nih.gov

The conversion of nitriles to amides can also be achieved enzymatically. Nitrile hydratases are enzymes that can catalyze the hydration of nitriles to their corresponding amides with high selectivity and under mild conditions. This biocatalytic approach offers a green alternative to traditional chemical methods.

Table 1: Conditions for Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | Dilute HCl, heat | 3-(3-pyridyl)malonic acid monoamide |

| Alkaline Hydrolysis | NaOH solution, heat, then acid workup | 3-(3-pyridyl)malonic acid monoamide |

| Amidation | Nitrile hydratase | 2-cyano-3-(3-pyridyl)acrylamide |

Reduction to Amines

The nitrile functionality in this compound can be reduced to a primary amine, providing a pathway to valuable amino compounds. This transformation can be accomplished using various reducing agents. A common method involves catalytic hydrogenation, where the nitrile is treated with hydrogen gas in the presence of a metal catalyst such as ruthenium on carbon (Ru/C). This reaction is typically carried out in a solvent like methanol (B129727) and may include the addition of ammonia to suppress the formation of secondary and tertiary amines.

Alternatively, chemical reducing agents can be employed. For instance, samarium(II) iodide (SmI2), when activated with a Lewis base, can reduce nitriles to primary amines under mild conditions through a single electron transfer mechanism. This method is noted for its excellent functional group tolerance. Another approach involves the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which effectively reduces a wide range of nitriles.

Trapping Reactions in Complex Heterocycle Synthesis

Cyanoacrylate derivatives, including this compound, are recognized as valuable intermediates in the synthesis of heterocyclic compounds. nih.gov The electron-withdrawing nature of the cyano and ester groups activates the double bond for nucleophilic attack, making it a key component in various cyclization and multicomponent reactions.

For example, the reaction of ethyl cyanoacetate with aromatic aldehydes, a Knoevenagel condensation, is a fundamental step in the synthesis of various heterocyclic systems. recercat.catresearchgate.net Following this condensation to form the acrylate, subsequent reactions can lead to the formation of diverse heterocyclic scaffolds. The cyano group itself can participate in cyclization reactions, such as the formation of tetrazoles via a [3+2] cycloaddition with sodium azide.

Ester Group Modifications

The ethyl ester group of this compound offers another site for chemical modification, allowing for the introduction of different functionalities or the alteration of the molecule's physical and chemical properties.

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with a higher alcohol in the presence of an acid catalyst would lead to the formation of a new ester. This method is useful for synthesizing a variety of acrylate esters with different properties. The transesterification of ethyl 2-cyanoacrylate with other alcohols has been reported to proceed in the presence of acid catalysts. researchgate.net

Table 2: Examples of Transesterification Reactions

| Original Ester | Alcohol | Catalyst | Product |

|---|---|---|---|

| Ethyl 2-cyanoacrylate | Butyl alcohol | Acid | Butyl 2-cyanoacrylate |

| Ethyl 2-cyanoacrylate | Hexyl alcohol | Acid | Hexyl 2-cyanoacrylate |

Saponification and Decarboxylation Approaches

Saponification, the hydrolysis of the ester under basic conditions, converts this compound into the corresponding carboxylate salt. Subsequent acidification yields 2-cyano-3-(3-pyridyl)acrylic acid.

This acrylic acid derivative can then undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, to yield 3-(3-pyridyl)acrylonitrile. Decarboxylation of α,β-unsaturated carboxylic acids can often be achieved by heating, sometimes in the presence of a catalyst. For instance, copper-catalyzed decarboxylation of similar acrylic acids has been demonstrated to be an effective method.

Reduction to Alcohols

The ester group of this compound can be reduced to a primary alcohol, specifically an allyl alcohol derivative. This transformation requires a strong reducing agent capable of reducing esters, such as lithium aluminum hydride (LiAlH4). The reaction would convert the ethyl ester to 2-cyano-3-(3-pyridyl)prop-2-en-1-ol. This reduction provides a route to a different class of compounds with the versatile allyl alcohol functionality, which can be a precursor for further synthetic transformations. The conversion of acrylic acid to allyl alcohol is a known industrial process, highlighting the feasibility of this type of reduction. rsc.orggoogle.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a focal point for a variety of chemical transformations, including reactions with electrophiles and coordination to metal centers.

The nitrogen atom of the pyridine ring in this compound can readily undergo N-alkylation when treated with alkyl halides. This reaction leads to the formation of the corresponding N-alkylpyridinium salts. The quaternization of the nitrogen atom significantly alters the electronic properties of the molecule, enhancing its electron-accepting characteristics. Studies on related poly(4-vinylpyridine) systems have demonstrated that N-alkylation with methyl iodide can be systematically controlled to achieve varying degrees of quaternization mdpi.comresearchgate.net. For this compound, such a reaction would yield N-alkylated derivatives with potential applications as ionic liquids or precursors for more complex molecular architectures. The reaction of 2,6-bis(α-iminoalkyl)pyridines with organometallic reagents like MeLi, MgR₂, and ZnR₂ has been shown to produce N-alkylation products, although rearrangements can occur depending on the substituents and the metal used nih.gov.

N-oxidation of the pyridine nitrogen introduces an N-oxide functionality, which can dramatically influence the molecule's reactivity and biological activity. The oxidation of pyridine and its derivatives can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of a catalyst being a common method. For instance, a continuous flow microreactor system using titanium silicalite (TS-1) as a catalyst and H₂O₂ in methanol has been effectively used for the N-oxidation of a range of pyridine derivatives, accommodating both electron-donating and electron-withdrawing groups organic-chemistry.org. This method offers a safe and efficient route to pyridine N-oxides with high yields organic-chemistry.org. The resulting N-oxide of this compound could serve as a precursor for further functionalization or as a pharmacologically active agent itself.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium halide salt |

| N-Oxidation | H₂O₂/Catalyst (e.g., TS-1) | Ethyl 2-cyano-3-(3-pyridyl-N-oxide)acrylate |

The pyridine nitrogen of this compound provides a coordination site for metal ions, enabling its use as a ligand in coordination chemistry. The coordination properties of pyridine and its derivatives are well-established, with the nitrogen atom acting as a Lewis base towards a variety of metal centers wikipedia.orgnih.gov. The resulting metal complexes can exhibit interesting catalytic, photophysical, or biological properties. For instance, trans-3-(3-Pyridyl)acrylic acid, a closely related compound, has been utilized as an organic linker to construct 3D heterometallic coordination polymers with luminescent properties chemicalbook.comsigmaaldrich.com.

In the design of ligands for transition metal complexes, pyridyl groups are often incorporated to chelate metal ions, thereby stabilizing the complex wikipedia.org. This compound can act as a monodentate ligand through its pyridine nitrogen. However, the presence of the acrylate moiety opens up the possibility of bidentate or bridging coordination modes, potentially involving the carbonyl oxygen of the ester group or the nitrogen of the cyano group, depending on the metal ion and reaction conditions. The coordination of heterocyclic ester derivatives to cobalt(II), copper(II), and zinc(II) has been shown to occur in both monodentate and bidentate fashions nih.gov. The steric and electronic properties of substituents on the pyridine ring can significantly influence the structure and reactivity of the resulting metal complexes cam.ac.uk. The functionalization of pyridine ligands with electron-withdrawing or -donating groups can tune the physicochemical properties of their palladium(II) complexes, which have shown utility as precatalysts in cross-coupling reactions nih.gov.

| Metal Ion | Potential Coordination Modes | Potential Applications of Complexes |

| Transition Metals (e.g., Cu, Zn, Pd) | Monodentate (N-coordination) | Catalysis, Luminescent materials |

| Lanthanide Metals | Bidentate (N, O-coordination) | Luminescent materials |

| Main Group Metals | Monodentate (N-coordination) | Precursors for materials science |

Cascade and Multicomponent Reactions Featuring this compound

This compound is an ideal substrate for cascade and multicomponent reactions (MCRs) due to its multiple reactive sites. These one-pot reactions allow for the rapid construction of complex molecular architectures from simple starting materials, offering significant advantages in terms of efficiency and atom economy.

The synthesis of this compound itself is often achieved through a Knoevenagel condensation between 3-pyridinecarboxaldehyde (B140518) and ethyl 2-cyanoacetate. This reaction can be the initial step in a cascade or multicomponent process. For example, a pyridine-catalyzed four-component cascade reaction of aromatic aldehydes, cyanoacetates, Morita-Baylis-Hillman (MBH) carbonates, and alcohols has been developed to synthesize functionalized alkylbenzenes and dihydroquinolinones nih.govbohrium.comresearchgate.net. A similar strategy could be envisioned where this compound, formed in situ, undergoes further transformations.

Multicomponent reactions involving aldehydes, malononitrile, and an active methylene compound like ethyl acetoacetate (B1235776) are known to produce highly substituted 4H-pyrans scielo.org.mx. By analogy, a three-component reaction of 3-pyridinecarboxaldehyde, malononitrile, and ethyl 2-cyanoacetate could potentially lead to complex pyridine-containing heterocycles. Furthermore, multicomponent reactions for the synthesis of various pyridone derivatives often utilize ethyl cyanoacetate as a key building block in reactions with aldehydes and other nucleophiles researchgate.netsciforum.net. A four-component reaction of enaminones, benzaldehyde, hydrazine-HCl, and ethyl cyanoacetate has been reported for the synthesis of pyrazolo[3,4-b]pyridine derivatives .

Cascade reactions initiated by the Michael addition of a nucleophile to the electron-deficient double bond of this compound could trigger a sequence of intramolecular cyclizations and rearrangements. For instance, pseudo-multicomponent reactions involving Knoevenagel condensation followed by Michael addition are used to synthesize complex heterocyclic systems nih.gov. A copper-catalyzed three-component cascade annulation of oxime acetates, activated methylene compounds, and aldehydes provides access to multisubstituted pyridines organic-chemistry.org.

| Reaction Type | Reactants | Potential Products |

| Pseudo-Multicomponent | 3-Pyridinecarboxaldehyde, Ethyl 2-cyanoacetate, Nucleophile (e.g., enamine) | Highly substituted pyridines or other heterocycles |

| Cascade Reaction | This compound, Dinucleophile | Fused heterocyclic systems |

| In-situ formation and reaction | 3-Pyridinecarboxaldehyde, Ethyl 2-cyanoacetate, MBH carbonate, Alcohol | Functionalized pyridyl-containing acyclic or heterocyclic compounds |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Cyano 3 3 Pyridyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information about electron distribution and its influence on molecular properties and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules with high accuracy. For compounds analogous to Ethyl 2-Cyano-3-(3-pyridyl)acrylate, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, are employed to determine the optimized molecular geometry. nih.gov These calculations can confirm that the molecule adopts a nearly planar conformation. nih.gov

The optimized geometric parameters, such as bond lengths and angles, obtained from DFT studies, typically show good agreement with experimental data derived from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Cyanoacrylate Derivative from DFT Calculations. (Note: Data is illustrative, based on similar reported structures.)

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C=C (acrylate) | 1.35 |

| C-C (acrylate-pyridyl) | 1.47 | |

| C≡N (cyano) | 1.16 | |

| C=O (ester) | 1.22 | |

| C-O (ester) | 1.35 | |

| Bond Angle | C=C-C (acrylate-pyridyl) | 125.0 |

| C-C-C≡N | 118.0 | |

| C-C=O | 124.0 | |

| O=C-O | 123.0 |

This interactive table provides representative values for key structural parameters as determined by DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. nih.gov

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the ground state to an excited state. nih.gov In molecules like this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. This distribution helps in predicting how the molecule will interact with other reagents. For instance, in reactions, the molecule can act as an electron donor from its HOMO or an electron acceptor into its LUMO. Time-dependent DFT (TD-DFT) calculations can further elucidate the nature of electronic transitions between these orbitals. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap from DFT Calculations. (Note: Data is illustrative, based on similar reported structures.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.05 |

This interactive table showcases typical FMO energy values, which are crucial for assessing the kinetic stability and chemical reactivity of the molecule.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to find the most stable conformations (energy minima) and the energy barriers for interconversion. For similar acrylate (B77674) compounds, DFT calculations have been used to explore the potential energy surface by systematically rotating key dihedral angles. nih.gov

For instance, studies on related molecules have identified two main planar conformers: a more stable s-cis isomer and a less stable s-trans isomer, with a calculated enthalpy difference between them. nih.gov This analysis reveals that the molecule preferentially exists in the s-cis conformation in the solid state, a finding that aligns with experimental X-ray diffraction data. nih.gov

In Silico Mechanistic Studies of Reactions Involving this compound

Computational methods provide powerful tools for investigating reaction mechanisms at a molecular level. In silico studies can map out entire reaction pathways, identifying transition states and intermediates that are often too transient to be observed experimentally.

For related cyanoacrylate systems, theoretical studies have been used to elucidate reaction mechanisms. For example, the detection mechanism of hydrazine (B178648) by a similar probe, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate, was confirmed using DFT studies, which supported a Michael addition reaction mechanism. researchgate.net Similarly, the mechanisms of cycloaddition reactions involving related acrylate structures have been investigated, suggesting asynchronous processes. These studies help in understanding the sequence of bond-making and bond-breaking events and the energetics involved in the transformation of this compound into various products.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results. This comparison serves to validate both the computational model and the experimental structural assignment.

For analogous compounds, DFT calculations have been successfully used to compute vibrational frequencies. nih.govresearchgate.net The calculated frequencies, after applying a suitable scaling factor, typically show excellent correlation with the experimental FT-IR spectra, aiding in the assignment of key vibrational bands, such as the C≡N, C=O, and C=C stretching modes.

Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Cyanoacrylate Derivative. (Note: Data is illustrative, based on similar reported structures.)

| Vibrational Mode | Functional Group | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| ν(C≡N) | Cyano | 2220 | 2225 |

| ν(C=O) | Carbonyl (ester) | 1725 | 1730 |

| ν(C=C) | Alkene | 1610 | 1615 |

| ν(C-O) | Ester | 1250 | 1255 |

This interactive table compares experimentally observed vibrational frequencies with those predicted by DFT calculations, demonstrating the accuracy of the theoretical models.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Molecules with significant charge separation and extended π-conjugation, often described as push-pull systems, can exhibit non-linear optical (NLO) properties. These materials have applications in photonics and optoelectronics. This compound, with its electron-withdrawing cyano and ester groups and the π-conjugated system including the pyridine (B92270) ring, is a candidate for NLO activity.

Theoretical calculations, particularly DFT, are instrumental in evaluating the NLO properties of molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are calculated to predict the NLO response. An increase in the conjugation length and the presence of strong donor-acceptor groups generally lead to enhanced hyperpolarizability. nih.gov For pyrimidine-based molecules, which share structural similarities with the pyridyl group, computational studies have shown that the crystalline environment can significantly enhance NLO behavior. nih.gov Theoretical evaluation of these parameters for this compound is essential to assess its potential for use in NLO materials. nih.gov

Role of Ethyl 2 Cyano 3 3 Pyridyl Acrylate As a Versatile Synthetic Intermediate

Precursor to Functionalized Pyridine (B92270) Derivatives

The presence of the pyridine ring and the reactive acrylate (B77674) system makes Ethyl 2-Cyano-3-(3-pyridyl)acrylate an ideal precursor for a variety of functionalized pyridine derivatives.

The synthesis of 2-pyridone derivatives is a significant application of cyano-activated compounds. mdpi.com While direct synthesis of pyridones from this compound is a plausible transformation, the broader chemistry of related compounds highlights its potential. For instance, N-alkyl-3-cyano-2-pyridones can be synthesized from N-alkylated-2-cyanoacetamide derivatives, which themselves are prepared from ethyl cyanoacetate (B8463686). mdpi.com This underscores the utility of the core cyano-acrylate structure in building pyridone rings. mdpi.com Cyclocondensation reactions of chalcones with cyanoacetamide are known to produce 2-oxo-1,2-dihydropyridine-3-carbonitriles, further illustrating the role of cyano-activated precursors in pyridone synthesis. orientjchem.org

The general reactivity of the acrylate moiety allows for conjugate additions, which can lead to various dihydropyridine (B1217469) structures. The specific reaction pathways depend on the chosen nucleophile and reaction conditions.

This compound is an excellent starting material for the synthesis of fused heterocyclic systems that incorporate a pyridine ring. These complex structures are of significant interest in medicinal chemistry and materials science. The reactivity of the cyano and ester groups, combined with the aromatic pyridine ring, provides multiple sites for cyclization reactions.

For example, alkyl heteroaromatic carbonitriles are extensively used as precursors for benzofused heterocycles. clockss.org The cyano group in these compounds is a key functional handle for building the fused ring system. Research on related pyridone derivatives has shown that they can be converted into pyrido[3,4-c]pyridine structures. clockss.org This demonstrates the potential of appropriately substituted pyridines, derivable from this compound, to undergo further cyclization to form more complex fused systems. The synthesis of esters of 5-amino-3-methyl-4-isoxazolecarboxylic acid, which are used to create heterocyclic compounds like isoxazole (B147169) and pyrazole (B372694) derivatives, further illustrates the utility of cyanoacrylate-type structures in building diverse heterocyclic frameworks. google.com

Building Block for Complex Carbon Frameworks

Beyond its use in forming heterocyclic rings, this compound serves as a valuable building block for constructing intricate carbon skeletons.

The core structure of this compound is inherently a cyano-substituted carbonyl compound. Its primary synthetic utility often lies in its transformation into other complex molecules. The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is commonly used to prepare such compounds. nih.govresearchgate.net This reaction, typically between an aldehyde (like 3-pyridinecarboxaldehyde) and an active methylene (B1212753) compound (like ethyl cyanoacetate), is a standard method for creating the ethyl 2-cyano-3-aryl-acrylate scaffold. The resulting molecule can then undergo further reactions. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, another valuable cyano-substituted carbonyl compound. smolecule.com

This compound is itself an unsaturated ester containing a pyridyl moiety. Its synthesis via the Knoevenagel condensation is a direct method for preparing this class of compounds. This reaction is versatile and can be used to create a wide array of substituted unsaturated esters. For instance, ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate is another example of an unsaturated ester synthesized using similar principles, highlighting the broad applicability of this synthetic approach. researchgate.net The reactivity of the double bond and the functional groups allow for further modifications, leading to a diverse range of unsaturated esters with tailored properties.

Applications in Materials Chemistry (Non-Biological Focus)

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in materials science, independent of their biological activity. The combination of the electron-withdrawing cyano group and the aromatic pyridine ring can impart useful optical and electronic properties to materials.

Compounds with similar cyano-acrylate structures are explored for their potential in materials science. For example, the incorporation of related compounds into materials can enhance properties like scratch resistance or electronic performance. smolecule.com Derivatives of cyanoacrylates are also investigated as fluorescent probes. For instance, Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate (ECNA) has been shown to be a fluorescent chemodosimeter. rsc.org This suggests that the electronic properties of the cyano-acrylate system, when combined with different aromatic groups like pyridine, could be tuned for various optical applications. The ability of these molecules to participate in polymerization can also be exploited to create novel polymers with interesting characteristics for adhesives, coatings, or other advanced materials. ontosight.ai

Monomer for Polymer Synthesis (e.g., Polyacrylates with Pyridyl Side Chains)

The acrylate functionality within this compound makes it a prime candidate for polymerization, serving as a monomer for the synthesis of advanced polymers. The incorporation of this monomer leads to polyacrylates featuring pyridyl side chains, which impart unique properties to the resulting material.

Polymers containing pyridyl groups are of significant interest for their ability to participate in hydrogen bonding, undergo quaternization, and coordinate with metal ions. scispace.com The polymerization of pyridyl-containing acrylate monomers can be achieved through various techniques, including free-radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). These methods allow for the creation of polymers with well-defined architectures and molecular weights.

The resulting polyacrylates with pyridyl side chains can exhibit enhanced thermal stability and tunable glass transition temperatures. scispace.com The presence of the polar pyridine ring and the cyano group can also influence the polymer's solubility and its mechanical and electrical properties. For instance, the incorporation of pyridyl groups into polymer side chains has been shown to increase the rigidity and glass transition temperature of the material due to the bulky nature of the side group and potential intermolecular interactions. scispace.com These characteristics make such polymers suitable for a range of applications in materials science.

Table 1: Polymerization Techniques for Functional Acrylates

| Polymerization Technique | Description | Typical Monomers | Resulting Polymer Properties |

|---|---|---|---|

| Free Radical Polymerization | A common method initiated by radicals, suitable for a wide range of vinyl monomers. | Glycidyl Methacrylate, Ethyl Acrylate scispace.com | Broad molecular weight distribution. |

| Atom Transfer Radical Polymerization (ATRP) | A controlled "living" polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow distributions. | Ethyl 2-cyano-3-(4-pyridinyl)acrylate | Well-defined architecture, enhanced thermal stability, specific electrical conductivity. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Another controlled polymerization technique that enables the synthesis of polymers with complex architectures. | Ethyl 2-cyano-3-(4-pyridinyl)acrylate | Controlled molecular weight, potential for block copolymer synthesis. |

Precursor for Optoelectronic Materials and Dye-Sensitized Solar Cells

The conjugated system within this compound, formed by the pyridine ring, the double bond, and the cyano and ester groups, gives rise to interesting photophysical properties. This makes it a promising precursor for the development of organic optoelectronic materials. Donor-acceptor structures are crucial for controlling the photophysical properties of materials used in devices like Organic Light Emitting Diodes (OLEDs) and solar cells. nih.gov In this molecule, the pyridine ring can act as an electron-acceptor group. nih.gov

Derivatives of cyanoacrylates are widely recognized for their attractive absorption properties in the UV-Vis region, a key requirement for materials used in photovoltaics. nih.gov Specifically, they have been employed as precursors for the synthesis of dye-sensitized photovoltaic materials. The strategic combination of electron-donating and electron-accepting moieties within a single molecule is a common design principle for organic dyes in Dye-Sensitized Solar Cells (DSSCs). The structure of this compound fits this principle, suggesting its potential utility in such applications. Research on analogous pyridine-carbazole acrylonitrile (B1666552) derivatives has shown that the position of the nitrogen atom in the pyridine ring can significantly influence the fluorescence and optical properties of the compound. nih.gov This highlights the potential for tuning the optoelectronic characteristics of materials derived from the 3-pyridyl isomer for specific device requirements.

Ligand Design for Coordination Polymers (if applicable, ensuring non-biological intent)

The nitrogen atom of the pyridyl group in this compound possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This characteristic allows the molecule to function as a ligand in the design and synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). Pyridyl-based ligands are fundamental in coordination chemistry for their ability to form stable and predictable bonds with a wide range of metal centers, leading to diverse and fascinating structural frameworks. rsc.orgmdpi.com

The use of pyridyl ligands can result in the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks, depending on the coordination geometry of the metal ion and the connectivity of the ligand. nih.gov The cyano and carbonyl oxygen atoms in the acrylate moiety could also potentially participate in coordination, making this compound a multidentate ligand, which can lead to more complex and robust architectures. The self-assembly process, driven by the coordination between the pyridyl nitrogen and metal atoms, is a thermodynamically controlled method for constructing these ordered materials from the molecular level up. nih.gov The resulting coordination polymers can have applications in areas such as gas storage, catalysis, and as functional materials with unique magnetic or optical properties, all of which are non-biological in intent.

Applications in Advanced Analytical Method Development (e.g., chemosensors)

The structural features of this compound make it a compelling candidate for the development of chemosensors. Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions or small molecules, through a change in their fluorescence properties. The design of these sensors often involves a receptor unit that selectively binds the analyte and a fluorophore unit that reports this binding event.

In this compound, the pyridyl group can act as the binding site (receptor) for various metal ions. rsc.org Upon coordination with a metal ion, the electronic properties of the entire conjugated system can be altered, leading to a detectable change in its absorption or emission spectrum. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common mechanism for fluorescent sensors. rsc.org

Research on structurally similar compounds provides strong evidence for this potential application. For example, a derivative of β-(2-pyridyl)acrolein has been successfully used as a fluorescent chemosensor. researchgate.net Furthermore, ethyl-2-cyano-3-(naphthalene-1-yl)acrylate, which shares the cyanoacrylate core, has been demonstrated as a highly sensitive and selective "turn-off" fluorescent probe for the detection of hydrazine (B178648). rsc.org This indicates that the cyanoacrylate scaffold is effective for sensor design. By modifying the aromatic group, as in the case of the 3-pyridyl moiety, sensors can be tailored for the selective detection of different target analytes.

Table 2: Research Findings on Related Compounds

| Compound Class | Application Area | Key Research Finding | Reference |

|---|---|---|---|

| Pyridyl Acrylates | Polymer Synthesis | Can be polymerized using controlled radical methods (ATRP, RAFT) to create polymers with enhanced thermal and electrical properties. | |

| Pyridine-Carbazole Acrylonitriles | Optoelectronics | The position of the nitrogen in the pyridine ring affects the photophysical properties, making them suitable for OLEDs. nih.gov | nih.gov |

| Pyridyl-Containing Ligands | Coordination Polymers | The pyridyl nitrogen is an excellent donor for creating diverse, self-assembled metal-organic frameworks. rsc.orgnih.gov | rsc.orgnih.gov |

| Aryl/Heteroaryl Cyanoacrylates | Chemosensors | Serve as effective fluorescent probes for detecting specific analytes like hydrazine through mechanisms like fluorescence quenching. rsc.org | rsc.org |

Emerging Research Directions and Future Perspectives in the Chemistry of Ethyl 2 Cyano 3 3 Pyridyl Acrylate

Development of Novel Catalytic Systems for its Synthesis and Derivatization

The primary route to synthesizing ethyl 2-cyano-3-(3-pyridyl)acrylate is through the Knoevenagel condensation of 3-pyridinecarboxaldehyde (B140518) and ethyl cyanoacetate (B8463686). wikipedia.org While traditional methods often employ basic catalysts like piperidine, contemporary research is focused on developing more efficient, selective, and environmentally benign catalytic systems.

Future research is likely to focus on several key areas of catalysis. The use of organocatalysts, such as quinine (B1679958) and 1,4-diazabicyclo[2.2.2]octane (DABCO), has shown promise in the synthesis of related cyanoacrylates, offering high yields under mild, often solvent-free conditions. The development of chiral organocatalysts could also open avenues for the asymmetric synthesis of novel this compound derivatives. numberanalytics.com

Heterogeneous catalysis presents another significant frontier. The use of solid-supported catalysts, for instance, poly(4-vinylpyridine) supported on an alumina-silica matrix, has demonstrated high efficacy and selectivity in Knoevenagel condensations, with the added benefits of easy catalyst recovery and recyclability. Magnetically recoverable nanocatalysts are also being explored for the synthesis of various pyridine (B92270) derivatives, offering a streamlined workup procedure. rsc.org Furthermore, the use of simple, inexpensive, and mild catalysts like sodium bicarbonate is also being investigated for similar condensation reactions. google.com Advances in transition-metal-catalyzed reactions, including cross-coupling and cyclization procedures, are also expected to provide new pathways for the derivatization of the pyridine ring, leading to a wider range of functionalized molecules. nih.gov

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Example Catalyst | Key Advantages | Reference |

| Homogeneous Base | Piperidine | Traditional, well-established | |

| Organocatalyst | Quinine, DABCO | High yields, mild conditions, potential for asymmetry | numberanalytics.com |

| Heterogeneous | Poly(4-vinylpyridine)/Al₂O₃-SiO₂ | Catalyst recyclability, environmentally friendly | |

| Nanocatalyst | Magnetic Nanoparticles | Easy separation and recovery | rsc.org |

| Mild Inorganic Base | Sodium Bicarbonate | Inexpensive, mild conditions | google.com |

| Transition Metal | Palladium, Rhodium | Access to diverse functionalization | nih.govorganic-chemistry.org |

Integration into Photoredox or Electroorganic Chemistry Methodologies

The integration of this compound into photoredox and electroorganic chemistry represents a significant growth area. These methodologies offer novel and sustainable ways to generate reactive intermediates and forge new chemical bonds under mild conditions. nih.govprinceton.edu

The pyridine moiety of the molecule is particularly amenable to photoredox catalysis. Research has demonstrated the selective formation of pyridyl radicals at various positions on the ring through the action of a reducing photoredox catalyst. nih.gov These pyridyl radicals can readily engage with alkenes, suggesting that this compound could participate in a range of photoredox-mediated intermolecular reactions. nih.govresearchgate.net Such reactions could lead to the development of novel C-C bond-forming strategies for the derivatization of the pyridine ring. Furthermore, the acrylate (B77674) portion of the molecule can also be involved in photoredox-catalyzed polymerizations, opening up possibilities for the synthesis of novel polymers and materials. mdpi.comresearchgate.net

Electroorganic chemistry also presents a promising avenue for the derivatization of pyridine-containing compounds. numberanalytics.com Electrochemical methods can be employed for both oxidative and reductive transformations, potentially enabling the functionalization of the pyridine ring or the acrylate double bond in a controlled manner.

Exploration of Supramolecular Assemblies (Excluding any Host-Guest related to biological systems)

The structure of this compound, with its combination of hydrogen bond acceptors (the nitrogen of the pyridine ring and the cyano group) and potential for π-π stacking interactions, makes it an excellent candidate for the formation of well-defined supramolecular assemblies. The study of these non-covalent interactions is crucial for understanding the solid-state properties of the material and for the design of new crystalline materials with desired architectures.

Crystal structures of analogous cyanoacrylate compounds reveal a propensity for forming ordered supramolecular structures. For instance, in the crystal structure of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, molecules are linked by pairs of intermolecular N-H···O hydrogen bonds, resulting in the formation of inversion dimers. nih.gov Similarly, the crystal structure of ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate shows molecules linked into inversion dimers through C-H···O interactions. researchgate.net These dimers can then arrange into more complex zigzag patterns. researchgate.net Weak π-π stacking interactions are also observed in these structures, further stabilizing the crystal packing. researchgate.net It is highly probable that this compound would exhibit similar intermolecular interactions, leading to the formation of predictable and potentially tunable supramolecular architectures. The pyridine ring itself can participate in various non-covalent interactions, including C-H---π and π---π stacking, which have been observed in the supramolecular assemblies of other pyridine-containing cryptands. nih.gov

Table 2: Potential Supramolecular Interactions in this compound

| Interaction Type | Potential Participating Groups | Resulting Motif | Reference |

| Hydrogen Bonding | Pyridine N, Cyano N, Ester O | Dimers, chains | nih.govresearchgate.net |

| π-π Stacking | Pyridine ring, Phenyl ring (if derivatized) | Stacked arrays | researchgate.netnih.gov |

| C-H···π Interactions | C-H bonds and pyridine ring | T-shaped contacts | nih.gov |

Advanced Analytical Method Development for In-Situ Reaction Monitoring

To optimize the synthesis and derivatization of this compound, the development of advanced analytical methods for in-situ reaction monitoring is crucial. Such techniques provide real-time information on reaction kinetics, the formation of intermediates, and the generation of byproducts, allowing for rapid process optimization.

A particularly promising approach is the use of combined analytical techniques. For example, the mechanochemical Knoevenagel condensation has been investigated in-situ using a tandem approach that combines synchrotron X-ray powder diffraction and Raman spectroscopy. nih.govexlibrisgroup.comnih.gov This powerful combination allows for the simultaneous monitoring of changes in the solid-state structure (via XRD) and the chemical composition (via Raman) of the reaction mixture as it is being milled. nih.govexlibrisgroup.comnih.gov Such in-situ methods have revealed that some mechanochemical reactions, once initiated, can proceed to completion even without continuous milling. nih.govexlibrisgroup.comnih.gov Applying these techniques to the synthesis of this compound could lead to more efficient and controlled manufacturing processes. Other analytical derivatization techniques could also be employed to enhance the sensitivity and identification of the compound and its derivatives, particularly when using mass spectrometry. researchgate.net

Q & A

Q. What are the common synthetic routes for Ethyl 2-Cyano-3-(3-pyridyl)acrylate?

The compound is typically synthesized via Knoevenagel condensation between 3-pyridinecarboxaldehyde and ethyl cyanoacetate. Key methods include:

- Method A : Reaction in ethanol with piperidine as a catalyst under reflux (yield ~75%) .

- Method B : Use of microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 80°C) while maintaining comparable yields .

- Alternative route : Palladium-catalyzed cross-coupling of 3-bromopyridine with ethyl 2-cyanoacrylate derivatives, though this requires inert conditions .

Table 1 : Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel | Piperidine/EtOH | Reflux, 6 h | 75 | |

| Microwave | None/EtOH | 80°C, 0.5 h | 72 | |

| Cross-coupling | Pd(PPh₃)₄/THF | 80°C, 12 h | 65 |

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Work in a fume hood to prevent inhalation of vapors, as acrylate derivatives are respiratory irritants .

- Storage : Keep in airtight containers away from light and oxidizing agents due to potential polymerization .

Q. How is purity assessed for this compound?

- Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress .

- Spectroscopy : Confirm purity via ¹H/¹³C-NMR (e.g., characteristic cyano group signal at ~110-120 ppm) and FTIR (C≡N stretch at ~2200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, but require rigorous drying .

- Catalyst Selection : Replace piperidine with morpholine or DBU (1,8-diazabicycloundec-7-ene) to reduce side reactions in sterically hindered systems .

- Kinetic Studies : Use in situ FTIR to monitor reaction progress and identify rate-limiting steps (e.g., enolate formation) .

Q. What spectroscopic and computational methods elucidate structural and electronic properties?

- X-ray Crystallography : Resolve stereochemistry (e.g., E-isomer dominance due to conjugation stabilization) .

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity in Diels-Alder or Michael addition reactions (B3LYP/6-31G* basis set recommended) .

- UV-Vis Spectroscopy : Correlate π→π* transitions (λmax ~270-300 nm) with substituent effects on the pyridyl ring .

Q. How to design bioactivity assays for this compound?

- Antioxidant Assays : Use DPPH radical scavenging or FRAP tests, comparing activity to ascorbic acid controls .

- Anti-inflammatory Screening : Measure inhibition of COX-2 enzyme activity in RAW 264.7 macrophage cells (IC₅₀ determination) .

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the pyridyl ring to enhance bioactivity .

Q. How to resolve contradictions in catalytic efficiency data during synthesis?

- Control Experiments : Test catalyst stability (e.g., Pd leaching in cross-coupling reactions) via ICP-MS .

- Statistical Design : Apply Response Surface Methodology (RSM) to isolate variables (e.g., temperature vs. solvent polarity) .

- Mechanistic Probes : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps in condensation reactions .

Methodological Notes

- Avoid commercial-scale synthesis protocols (e.g., fixed-bed reactors) unless adapting for lab-scale batch processes .

- Prioritize peer-reviewed synthesis and characterization data over patents or market reports to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.